Methyl 4-iodobenzo[b]thiophene-2-carboxylate molecular weight and formula
Methyl 4-iodobenzo[b]thiophene-2-carboxylate molecular weight and formula
An In-depth Technical Guide to Methyl 4-iodobenzo[b]thiophene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and applications, offering insights grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a benzo[b]thiophene core, an iodine substituent at the 4-position, and a methyl ester at the 2-position, provides multiple reaction sites for constructing more complex molecules.
The fundamental properties of this compound are summarized below. Understanding these is the first step in its effective utilization in any synthetic campaign.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇IO₂S | [1][2] |
| Molecular Weight | 318.13 g/mol | [1][2] |
| CAS Number | 146137-85-1 | [1][2] |
| IUPAC Name | methyl 4-iodo-1-benzothiophene-2-carboxylate | [2] |
| Synonyms | Benzo[b]thiophene-2-carboxylic acid, 4-iodo-, methyl ester | [2] |
| Appearance | Likely a solid (based on related compounds) | |
| Storage | Keep in a dark place, sealed in dry conditions, 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 4-iodobenzo[b]thiophene-2-carboxylate can be approached through several routes. A common and logical strategy involves the construction of the benzo[b]thiophene ring system followed by iodination. The choice of this pathway is dictated by the commercial availability of starting materials and the desire to introduce the iodine at a specific position late in the sequence to avoid interfering with earlier steps.
A plausible synthetic workflow is outlined below. This multi-step process ensures high regioselectivity and good overall yield.
Experimental Workflow: Synthesis Pathway
Caption: A potential synthetic route to the target compound via electrophilic iodination.
Detailed Synthesis Protocol
This protocol is a representative method based on established electrophilic iodination reactions of aromatic systems. The self-validating nature of this protocol lies in the in-process checks and final characterization steps.
Objective: To synthesize Methyl 4-iodobenzo[b]thiophene-2-carboxylate from Methyl benzo[b]thiophene-2-carboxylate.
Materials:
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Methyl benzo[b]thiophene-2-carboxylate (CAS: 22913-24-2)[3]
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Iodine (I₂)
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Iodic acid (HIO₃) or another suitable oxidizing agent
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Concentrated Sulfuric Acid (H₂SO₄)
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Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent
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Sodium thiosulfate solution (aqueous)
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Saturated sodium bicarbonate solution (aqueous)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl benzo[b]thiophene-2-carboxylate (1.0 eq) in the chosen solvent (e.g., CCl₄).
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Reagent Addition: To the stirred solution, add iodine (I₂, ~0.5 eq) and iodic acid (HIO₃, ~0.4 eq). Cautiously add concentrated sulfuric acid as a catalyst. Causality: The combination of I₂ and an oxidizing agent like HIO₃ in the presence of a strong acid generates a potent electrophilic iodine species (I⁺), which is necessary to attack the electron-rich benzo[b]thiophene ring.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to consume any unreacted iodine (indicated by the disappearance of the purple/brown color).
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine. Trustworthiness: Each washing step removes specific impurities. The bicarbonate wash is crucial for removing the strong acid catalyst, which could otherwise degrade the product.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Final Product: Combine the pure fractions and evaporate the solvent to yield Methyl 4-iodobenzo[b]thiophene-2-carboxylate as a solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm). The coupling patterns of the aromatic protons will confirm the substitution pattern.
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¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester (~162 ppm), the aromatic carbons, and the methyl carbon (~52 ppm)[4].
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated molecular weight (318.13). The isotopic pattern for iodine (a single stable isotope at 127 amu) will be clearly visible.
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Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹) and characteristic bands for the aromatic C-H and C=C bonds.
Applications in Research and Drug Development
The true value of Methyl 4-iodobenzo[b]thiophene-2-carboxylate lies in its utility as a synthetic intermediate. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.[5] Thiophene derivatives are also explored as anticancer agents.[6][7]
The key reactive sites of this molecule are:
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The Aryl Iodide: This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[5] This allows for the straightforward introduction of diverse aryl, alkyl, and amino substituents at the 4-position, enabling the rapid generation of compound libraries for screening.
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The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the primary alcohol.
Logical Flow: From Intermediate to Drug Candidate
Caption: Synthetic utility of the title compound in generating diverse molecular libraries.
Safety and Handling
According to the available safety data, Methyl 4-iodobenzo[b]thiophene-2-carboxylate should be handled with care.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[1]
References
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PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodobenzo[b]thiophene-2-carboxamidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 4-bromobenzo[b]thiophene.
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National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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Royal Society of Chemistry. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
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Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
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Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]
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PubMed Central. (n.d.). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-phenylthiophene-2-carboxylate (C12H10O2S). Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-methylthiophene-2-carboxylate (C7H8O2S). Retrieved from [Link]
Sources
- 1. 146137-85-1|Methyl 4-iodobenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 3. Methyl benzo b thiophene-2-carboxylate 97 22913-24-2 [sigmaaldrich.com]
- 4. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [chemicalbook.com]
- 5. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
